Amphiphilic Character vs. Ring-Sulfonates
3-(1-Naphthylamino)-1-propanesulfonic acid (sodium salt) exhibits a calculated LogP of 3.34, indicating significant amphiphilic character that enables both aqueous solubility and hydrophobic surface interaction [1]. In contrast, 1-naphthylamine-4-sulfonic acid (Naphthionic acid, CAS 84-86-6) has a calculated LogP of approximately 0.89–1.2 [2], reflecting its more polar, direct ring-attached sulfonate structure. The >2.1 LogP unit difference demonstrates that the target compound partitions substantially more into hydrophobic environments while retaining water solubility via its sulfonate group.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.34 |
| Comparator Or Baseline | 1-Naphthylamine-4-sulfonic acid: LogP ~0.89–1.2 |
| Quantified Difference | ΔLogP > 2.1 units |
| Conditions | Calculated partition coefficient (octanol-water); ChemAxon/ALOGPS estimation methods |
Why This Matters
Higher LogP indicates superior interaction with hydrophobic protein domains or membrane surfaces, critical for applications where simple naphthalenesulfonates fail to engage nonpolar binding sites.
- [1] HZBP (西域试剂). Sodium 3-(1-Naphthylamino)propanesulfonate, 99%. Product specification: PSA 77.61, LogP 3.34080. View Source
- [2] PubChem. 1-Naphthylamine-4-sulfonic acid (CAS 84-86-6). Computed Properties: XLogP3 = 0.8–1.2. View Source
